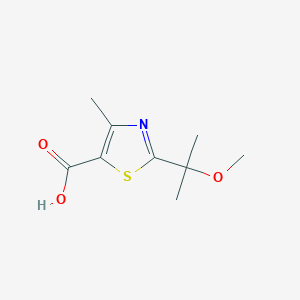
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
描述
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
The mechanism of action of 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In antimicrobial activity, it is believed to inhibit the synthesis of the bacterial and fungal cell wall, leading to cell death. In anticancer activity, it is believed to induce apoptosis and inhibit cell proliferation. In herbicidal and insecticidal activity, it is believed to inhibit various metabolic pathways, leading to the death of the target organism.
生化和生理效应
The biochemical and physiological effects of 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid have been extensively studied. In antimicrobial activity, this compound has been found to exhibit significant activity against various bacterial and fungal strains, including drug-resistant strains. In anticancer activity, this compound has been found to exhibit significant activity against various cancer cell lines, including drug-resistant cell lines. In herbicidal and insecticidal activity, this compound has been found to exhibit significant activity against various target organisms, including weeds and insects.
实验室实验的优点和局限性
The advantages of using 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid in lab experiments include its high potency, broad-spectrum activity, and low toxicity. However, some limitations of using this compound in lab experiments include its high cost, limited availability, and potential environmental impact.
未来方向
There are several future directions for research on 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid. One direction is to further explore its potential applications in medicine, agriculture, and material science. Another direction is to further elucidate its mechanism of action and physiological effects. Additionally, future research could focus on developing new derivatives of this compound with improved activity and selectivity. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
科学研究应用
The compound 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its potential anticancer activity and has shown promising results in preclinical studies.
In agriculture, this compound has been found to exhibit significant herbicidal activity, making it a potential candidate for the development of new herbicides. It has also been studied for its potential insecticidal activity and has shown promising results in preclinical studies.
In material science, this compound has been found to exhibit significant catalytic activity, making it a potential candidate for the development of new catalysts.
属性
IUPAC Name |
2-(2-methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-5-6(7(11)12)14-8(10-5)9(2,3)13-4/h1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOQUQGRWWYXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
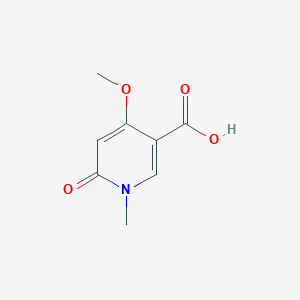
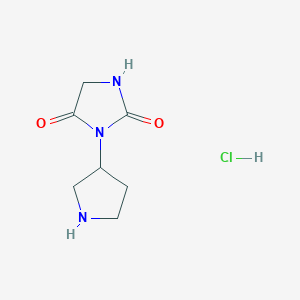
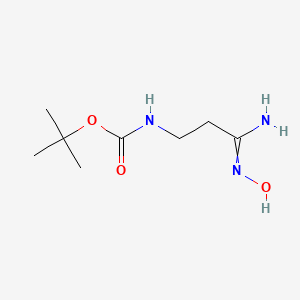
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)
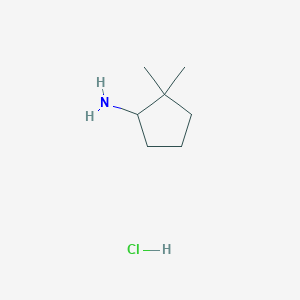
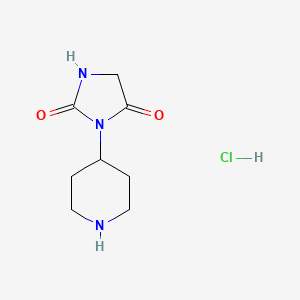
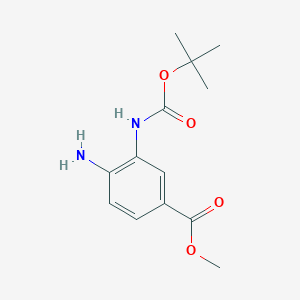
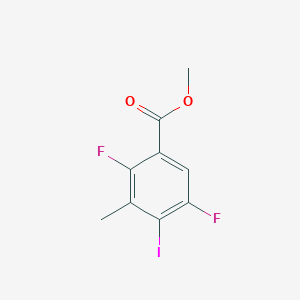
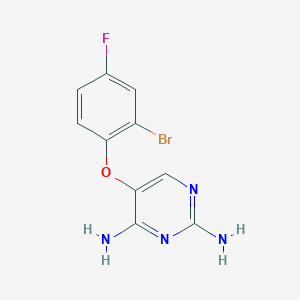
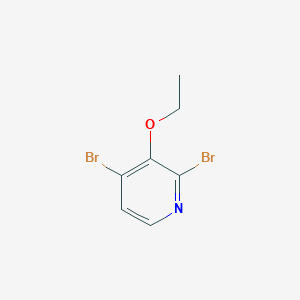
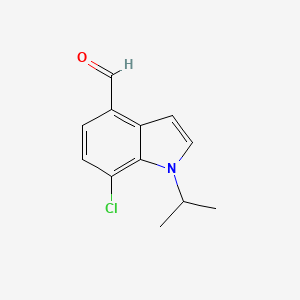
![Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1459054.png)
![8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1459055.png)